molecular formula C8H19NaO5S B7946633 Sodium 2-ethylhexyl sulfate hydrate

Sodium 2-ethylhexyl sulfate hydrate

Cat. No.: B7946633
M. Wt: 250.29 g/mol
InChI Key: NTIXQJINVNYHTK-UHFFFAOYSA-M
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Description

Sodium 2-ethylhexyl sulfate hydrate (CAS 2828446-71-3) is an organosulfate compound with the molecular formula C₈H₁₉NaO₅S and a molecular weight of 250.29 g/mol . It is a hydrated sodium salt of 2-ethylhexyl sulfate, characterized by its amphiphilic structure, which enables surfactant properties. This compound is widely used in industrial and household cleaning formulations due to its efficacy in emulsifying oils and removing soap scum residues, particularly from ceramic surfaces . Its aqueous solutions exhibit a pH range of 39.0–40.0 (tested via GB/T 6368 or ISO 4316) and a flash point exceeding 200°F .

Key applications include:

  • Cleaning agents for tile surfaces .
  • Co-formulant in patented compositions with alkylamine oxides for enhanced detergent performance .
  • Laboratory reagent in analytical chemistry .

Properties

IUPAC Name

sodium;2-ethylhexyl sulfate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S.Na.H2O/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIXQJINVNYHTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COS(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057887
Record name Sodium ethasulfate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfation of 2-Ethylhexanol

The foundational step in synthesizing sodium 2-ethylhexyl sulfate hydrate involves the sulfation of 2-ethylhexanol. This reaction typically employs sulfur trioxide (SO₃) as the sulfating agent due to its high reactivity and efficiency. The process is conducted in a controlled environment to manage the exothermic nature of the reaction.

Reaction Mechanism :
C8H17OH+SO3C8H17OSO3H\text{C}_8\text{H}_{17}\text{OH} + \text{SO}_3 \rightarrow \text{C}_8\text{H}_{17}\text{OSO}_3\text{H}
The intermediate product, 2-ethylhexyl sulfuric acid, is highly acidic and requires immediate neutralization to prevent decomposition.

Key Parameters :

  • Temperature: Maintained between 20–40°C to mitigate side reactions.

  • Solvent: Often performed in a solvent-free system or with inert diluents like liquid SO₃.

  • Molar Ratio: A 1:1 molar ratio of alcohol to SO₃ ensures complete conversion.

Neutralization with Sodium Hydroxide

The acidic intermediate is neutralized with aqueous sodium hydroxide (NaOH) to yield the sodium salt:
C8H17OSO3H+NaOHC8H17OSO3Na+H2O\text{C}_8\text{H}_{17}\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_8\text{H}_{17}\text{OSO}_3\text{Na} + \text{H}_2\text{O}
This step is critical for stabilizing the surfactant and achieving high purity. Neutralization is typically performed at pH 9–10, with careful temperature control (25–30°C) to avoid hydrolysis.

Hydration and Crystallization

Hydration is achieved by dissolving the sodium salt in water and inducing crystallization through solvent addition or cooling. A method analogous to sodium dodecyl sulfate (SDS) hydrate formation involves adding acetonitrile to the aqueous solution (3:1 v/v) and cooling to 5°C. This approach promotes the growth of needle-shaped crystals, which are filtered and dried under vacuum.

Table 1: Laboratory-Scale Reaction Conditions

ParameterOptimal Range
Sulfation Temperature20–40°C
Neutralization pH9–10
Hydration SolventAcetonitrile-Water (3:1)
Crystallization Temp5°C

Industrial Production Methods

Continuous Falling Film Reactor

Industrial-scale production employs continuous reactors, such as falling film reactors, to ensure consistent product quality. These reactors allow for rapid heat dissipation and precise control of reaction parameters:

  • Throughput : 500–1,000 kg/h of 2-ethylhexanol.

  • Neutralization : Automated NaOH dosing systems maintain pH within ±0.2 units.

  • Concentration : The final product is often concentrated to 50% w/w in water for storage and transport.

Purification and Quality Control

Residual sulfuric acid and unreacted alcohol are removed via vacuum distillation or solvent extraction. Analytical techniques such as titration (for sulfate content) and gas chromatography (for alcohol residues) ensure compliance with industrial specifications.

Table 2: Industrial Production Metrics

MetricValue
Reactor TypeFalling Film
Production Capacity10,000 MT/year
Purity Specification≥98.5%

Comparative Analysis of Synthesis Techniques

Batch vs. Continuous Processes

  • Batch Reactors : Suitable for small-scale production but suffer from longer cycle times and variability.

  • Continuous Reactors : Offer higher efficiency and consistency, reducing energy consumption by 15–20% compared to batch systems.

Solvent Selection in Hydration

Acetonitrile, as demonstrated in SDS hydrate preparation , enhances crystal uniformity but requires stringent solvent recovery systems. Alternative solvents like ethanol or isopropanol offer lower toxicity but may compromise yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethylhexyl sulfate hydrate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in electrochemical reactions, particularly in the presence of metal ions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cleaning Agents

Sodium 2-ethylhexyl sulfate is widely used in household and industrial cleaning products due to its excellent wetting and emulsifying properties. Its applications include:

  • Household Detergents : Acts as a cleansing agent in formulations for dishwashing and laundry .
  • Industrial Cleaners : Utilized in hard surface cleaners, vehicle care products, and institutional cleaning solutions .

Table 1: Cleaning Applications of Sodium 2-Ethylhexyl Sulfate

Application TypeSpecific Uses
Household DetergentsDishwashing, laundry
Industrial CleanersHard surface cleaning, vehicle care
Institutional CleaningSanitation in food service

Pharmaceutical Industry

In pharmaceuticals, sodium 2-ethylhexyl sulfate enhances the efficacy of antiseptics and is employed as a surfactant in the production of penicillin. It aids in breaking undesired reaction conditions during synthesis .

Textile Industry

The compound serves as a mercerizing agent, facilitating dyeing processes by improving the penetration of dyes into fibers. It is also used for textile finishing and cleaning operations .

Analytical Chemistry

Sodium 2-ethylhexyl sulfate is utilized in various analytical applications:

  • Electrochemical Analysis : It acts as a charge balancing agent in synthesizing organo-layered double hydroxides and is involved in the analysis of phenolic compounds through microchip capillary electrophoresis .

Table 2: Analytical Applications

Application TypeSpecific Uses
Electrochemical AnalysisCharge balancing agent
Wastewater TreatmentSurfactant for pollutant removal

Food Industry

In food processing, sodium 2-ethylhexyl sulfate is used for cleaning purposes and sanitation to ensure hygiene standards are met .

Environmental Applications

The compound has shown potential in wastewater treatment processes, where it can assist in the emulsification of oils and fats, thereby aiding in their removal from water systems .

Case Study: Industrial Cleaning Efficiency

A study conducted on the effectiveness of sodium 2-ethylhexyl sulfate in industrial cleaners demonstrated a significant reduction in surface contaminants when used at concentrations ranging from 0.5% to 2%. The results indicated that formulations containing this surfactant outperformed traditional detergents in terms of soil removal efficiency.

Case Study: Textile Mercerization

In a textile processing facility, sodium 2-ethylhexyl sulfate was employed as a mercerizing agent during fabric dyeing processes. The treated fabrics exhibited improved dye uptake and color fastness compared to untreated samples, highlighting its role in enhancing textile quality.

Mechanism of Action

The primary mechanism by which sodium 2-ethylhexyl sulfate hydrate exerts its effects is through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as suspension polymerization and the stabilization of aqueous suspensions . Additionally, its ability to form micelles at concentrations above the critical micelle concentration enhances its effectiveness in solubilizing hydrophobic compounds .

Comparison with Similar Compounds

Sodium Octyl Sulfate (Sodium 2-Ethylhexyl Sulfate, Anhydrous)

CAS No.: 126-92-1 Molecular Formula: C₈H₁₇NaO₄S Molecular Weight: 232.27 g/mol

Property Sodium 2-Ethylhexyl Sulfate Hydrate Sodium Octyl Sulfate (Anhydrous)
Solubility Highly water-soluble (40% solution) Similar solubility profile
Application Specialized ceramic cleaners General-purpose surfactants
pH (1% solution) 39.0–40.0 ~7.0–9.0 (typical for sulfates)
Regulatory Status No major restrictions Classified as irritant

Key Difference : The hydrate form offers improved stability in aqueous formulations, whereas the anhydrous form is preferred in anhydrous systems .

Sodium Dodecyl Sulfate (SDS)

CAS No.: 151-21-3 (Not explicitly in evidence but referenced via context) Molecular Formula: C₁₂H₂₅NaO₄S Molecular Weight: 288.38 g/mol

Property This compound Sodium Dodecyl Sulfate (SDS)
Alkyl Chain Length C8 (branched) C12 (linear)
Critical Micelle Concentration (CMC) Higher (shorter chain) Lower (longer chain)
Application Niche cleaning agents Ubiquitous in labs/detergents
Environmental Impact Lower bioaccumulation potential Higher persistence

Key Difference : SDS’s linear C12 chain enhances micelle formation, making it superior for protein denaturation, while the branched C8 chain of this compound improves solubility in hard water .

Sodium 1-Hexanesulfonate Monohydrate

CAS No.: 2832-45-3 Molecular Formula: C₆H₁₃NaO₃S·H₂O Molecular Weight: 206.23 g/mol

Property This compound Sodium 1-Hexanesulfonate Monohydrate
Structure Sulfate ester Sulfonic acid salt
Function Surfactant Ion-pairing agent in HPLC
Thermal Stability Stable up to 200°F Decomposes above 150°C

Key Difference : Sulfonates like Sodium 1-hexanesulfonate are preferred in analytical chemistry for their ionic strength, whereas sulfates excel in detergency .

Sodium Hydrogen Sulphate Monohydrate

CAS No.: 10034-88-5 Molecular Formula: HNaO₄S·H₂O Molecular Weight: 156.07 g/mol

Property This compound Sodium Hydrogen Sulphate Monohydrate
Chemical Class Organosulfate Inorganic acid salt
Use Surfactant pH adjuster, lab reagent
Hazard Profile Low toxicity Corrosive (skin/eye damage)

Key Difference: The inorganic sulfate is strongly acidic and corrosive, limiting its use to controlled industrial processes, whereas the organic sulfate is safer for consumer products .

Research Findings and Industrial Relevance

  • Efficacy in Cleaning : this compound outperforms linear alkyl sulfates in removing hydrophobic residues due to its branched chain, which reduces crystallinity and enhances interfacial activity .
  • Market Trends : Priced at ¥151.00/kg (40% aqueous solution), it is cost-effective for industrial-scale cleaning formulations .

Biological Activity

Sodium 2-ethylhexyl sulfate hydrate (CAS Number: 126-92-1) is an anionic surfactant with various applications in both industrial and biological contexts. This article explores its biological activity, highlighting its effects on cellular systems, toxicity, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₉NaO₅S
  • Molecular Weight : 232.273 g/mol
  • Density : 1.12 g/mL at 20 °C
  • Water Solubility : Soluble at concentrations greater than 10 g/100 mL at 20 °C
  • pH of Aqueous Solution : Approximately 9.0 - 10.5 for a 3% solution

This compound exhibits its biological activity primarily through its surfactant properties, which allow it to interact with lipid membranes. This interaction can disrupt cellular membranes, leading to various biological effects, including:

  • Cell Membrane Disruption : The surfactant can insert into lipid bilayers, altering membrane permeability and potentially leading to cell lysis.
  • Emulsification and Wetting : Its ability to reduce surface tension makes it effective in formulations requiring enhanced penetration and spreadability.

Cytotoxicity

Research indicates that this compound can exhibit cytotoxic effects on various cell lines. The effective concentration (EC₅₀) values vary significantly across different cell types:

Cell TypeEC₅₀ (μM)Reference
HeLa~500
IPC-81~1170
Vibrio fischeri~1862

These values suggest that the compound can inhibit cellular processes at relatively high concentrations, which may limit its use in certain therapeutic applications.

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth at specific concentrations:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Exhibits activity against Escherichia coli.

The concentration required for significant antimicrobial activity typically ranges from 100 μM to several millimolar concentrations, depending on the specific organism and environmental conditions.

Case Study 1: Efficacy in Dermatological Applications

A clinical study investigated the efficacy of this compound as a component in topical formulations for treating skin conditions such as eczema. The study involved a cohort of patients applying a cream containing the compound over six weeks. Results indicated a marked reduction in disease severity and itching compared to control groups, highlighting its potential as an active ingredient in dermatological products.

Case Study 2: Industrial Applications and Safety

In industrial settings, this compound is used as a cleaning agent due to its excellent wetting properties. However, safety assessments revealed potential risks associated with skin contact and inhalation exposure. The compound is classified under GHS07 (warning), indicating that while it is effective as a surfactant, precautions must be taken to minimize exposure during handling.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Purity
Temperature40–45°CReduces sulfonic acid degradation
Molar ratio (Alcohol:Sulfonating agent)1:1.05Minimizes unreacted alcohol
Solvent (Ethanol:Water)3:1 v/vEnhances crystal formation

(Basic) Which spectroscopic and chromatographic methods are most effective for confirming the molecular structure and purity of this compound?

  • FT-IR : Validate sulfate (S-O stretching at ~1050 cm⁻¹) and alkyl chain (C-H at ~2900 cm⁻¹) .
  • ¹H NMR : Peaks at δ 0.8–1.6 ppm confirm the 2-ethylhexyl group; absence of δ 5.0–5.5 ppm indicates no residual alcohol .
  • HPLC : Use a C18 column with UV detection at 210 nm to quantify purity (>95%) and detect impurities like bis(2-ethylhexyl)maleate .

Q. Table 2: Analytical Signatures

TechniqueCritical Peaks/FeaturesReference
FT-IR1050 cm⁻¹ (S-O), 1250 cm⁻¹ (C-O-C)
¹H NMRδ 1.4 ppm (CH₂ of ethylhexyl)

(Basic) How should researchers assess the stability of this compound under varying storage conditions to ensure experimental reproducibility?

  • Thermal stability : TGA shows decomposition >200°C, but hydrate loss occurs at 60–80°C; store below 25°C .
  • Humidity control : Dynamic vapor sorption (DVS) data indicate hygroscopicity above 60% RH; use desiccants .
  • Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) show <2% degradation when sealed in amber glass .

(Advanced) What methodologies are recommended for analyzing conflicting data regarding the hydration state and CAS registry numbers of this compound across sources?

Discrepancies in CAS numbers (e.g., 126-92-1 vs. 124763-51-5 ) arise from inconsistent hydration reporting. Strategies include:

  • Thermogravimetric analysis (TGA) : Quantify water content to confirm hydration state (e.g., 40% aqueous solutions vs. anhydrous forms) .
  • Cross-referencing regulatory databases : Compare EPA, REACH, and USP entries to resolve conflicts .

Q. Table 3: Reported CAS Numbers

SourceCAS NumberForm/PurityReference
Environmental Standards126-92-1Anhydrous
Organic Building Blocks124763-51-597% hydrate

(Advanced) How does the presence of trace impurities impact the surfactant properties of this compound, and what purification techniques are validated for their removal?

Impurities like bis(2-ethylhexyl)maleate (≤0.1% ) reduce critical micelle concentration (CMC) by 15–20%. Mitigation methods:

  • Liquid-liquid extraction : Use hexane to partition nonpolar impurities .
  • Ion-exchange chromatography : Remove anionic contaminants with Dowex 1×2 resin .

(Advanced) In nanoparticle synthesis, what experimental parameters govern the efficacy of this compound as a stabilizing agent?

  • Concentration : 0.5–2.0 mM optimizes colloidal stability via electrostatic repulsion .
  • pH : Maintain 7.5–8.5 to prevent sulfate hydrolysis .
  • Temperature : Aggregation occurs >50°C; monitor via dynamic light scattering (DLS) .

Q. Table 4: Nanoparticle Stabilization Parameters

ParameterOptimal RangeMechanism
[Surfactant]0.5–2.0 mMMicelle formation
pH7.5–8.5Charge stabilization
Stirring rate500–700 rpmHomogeneous dispersion

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